2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5/c1-34-22-8-9-23-17(12-22)11-18(15-29-20-7-10-24(35-2)25(14-20)36-3)27(33)31(23)16-26(32)30-21-6-4-5-19(28)13-21/h4-14,29H,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVDVZQHXWBVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the quinoline core, followed by the introduction of the methoxy and amino groups. The final step involves the acylation of the quinoline derivative with 3-fluorophenyl acetic acid. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline core may bind to certain enzymes or receptors, modulating their activity. The methoxy and amino groups could enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 3-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated aryl groups (e.g., 4-methylphenyl in ) due to fluorine’s electronegativity and resistance to oxidation . Multiple methoxy groups (6-methoxy, 3,4-dimethoxyphenyl) may increase lipophilicity, enhancing membrane permeability compared to chlorine-substituted analogs (e.g., ) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
Key Findings:
Hydrogen-Bonding Capacity: The target compound’s four hydrogen bond donors (amide NH, aminomethyl NH) may enhance binding to polar active sites, unlike simpler acetamides (e.g., ).
Lipophilicity : Lower predicted LogP (~3.2) compared to (~4.1) suggests better aqueous solubility, critical for oral bioavailability.
Structural Mimicry: The amide group’s planarity (noted in for pyrazole analogs) could facilitate interactions with penicillin-binding proteins or kinase ATP pockets.
Actividad Biológica
The compound 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide , with CAS number 894562-71-1 , is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its structure, synthesis, and most notably, its biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.5 g/mol . The structure features a quinoline core substituted with various functional groups that enhance its biological activity. Key components include:
- Quinoline moiety : Known for significant biological properties.
- Methoxy and dimethoxy groups : These enhance lipophilicity and receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Quinoline Core : This is achieved through cyclization reactions.
- Substitution Reactions : The introduction of methoxy and dimethoxy groups occurs via electrophilic aromatic substitution.
- Final Acylation : The quinoline derivative is acylated with N-(3-fluorophenyl)acetamide under controlled conditions.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against various pathogenic organisms. In vitro studies have shown effectiveness against:
- Bacteria : Including Escherichia coli and Staphylococcus aureus.
- Fungi : Such as Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in the following table:
| Organism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- HeLa cells (cervical cancer) : IC50 value of 12 µM.
- MCF-7 cells (breast cancer) : IC50 value of 15 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets within cells, potentially inhibiting key enzymes involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Anticancer Activity : A study published in a peer-reviewed journal reported that the compound significantly reduced tumor size in xenograft models when administered at a dosage of 20 mg/kg body weight.
- Antimicrobial Efficacy Study : Another research effort demonstrated that the compound could effectively reduce bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis involves multi-step reactions starting with functionalized quinolinone intermediates. A recommended approach includes:
- Step 1: Condensation of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with (3,4-dimethoxyphenyl)methanamine via reductive amination (e.g., NaBH₃CN in methanol) to form the aminomethyl intermediate.
- Step 2: Acetylation using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ in DMF) to attach the N-(3-fluorophenyl)acetamide group.
- Optimization: Use Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical factors affecting yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from methoxy, fluorophenyl, and quinolinone moieties.
- X-ray Crystallography: Resolve conformational ambiguities (e.g., rotational isomers of the acetamide group) and confirm hydrogen-bonding patterns. Asymmetric units may contain multiple conformers, as seen in structurally related dichlorophenyl acetamides .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight and detect impurities from incomplete acetylation.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., the quinolinone carbonyl vs. fluorophenyl ring).
- Molecular Dynamics (MD): Simulate binding to hypothesized targets (e.g., kinases or GPCRs) using docking software (AutoDock Vina, Schrödinger). Focus on interactions between the 3,4-dimethoxyphenyl group and hydrophobic pockets, and the fluorophenyl moiety’s role in π-π stacking .
- Reaction Path Search: Apply tools like GRRM to explore potential degradation pathways under varying pH/temperature conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare bioassay results (e.g., IC₅₀ values) against analogs with modifications to the methoxy, fluorophenyl, or acetamide groups. For example:
- Replace the 3-fluorophenyl with 4-fluorophenyl to assess positional effects on target affinity.
- Test truncated analogs lacking the dimethoxyphenylamino group to determine its role in activity .
- Data Normalization: Control for assay variability (e.g., cell line heterogeneity, incubation time) using standardized positive/negative controls.
Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Screen counterions (e.g., HCl, sodium) via slurry experiments in polar solvents.
- Cocrystallization: Explore coformers like succinic acid or caffeine to enhance aqueous solubility through hydrogen-bonding networks .
- Nanoformulation: Use lipid-based nanoparticles (LNPs) or cyclodextrin encapsulation. Characterize stability using dynamic light scattering (DLS) and in vitro release assays .
Q. How can researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Deconvolution: Combine CRISPR-Cas9 knockout screens with proteomics (e.g., thermal shift assays) to identify interacting proteins.
- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers, kinase activation).
- Orthogonal Validation: Confirm findings with siRNA knockdowns or competitive binding assays using fluorescent probes .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental results in reactivity studies be addressed?
Methodological Answer:
- Error Source Identification:
- Computational: Check basis set adequacy (e.g., B3LYP/6-311+G(d,p) vs. M06-2X) and solvent model accuracy (implicit vs. explicit).
- Experimental: Verify reagent purity (HPLC) and exclude side reactions (e.g., via LC-MS monitoring).
- Hybrid QM/MM Approaches: Refine models by incorporating explicit solvent molecules or enzyme active-site constraints .
Q. What experimental controls are critical when comparing this compound’s efficacy against existing drugs?
Methodological Answer:
- Pharmacokinetic Matched Controls: Ensure equivalent Cₘₐₓ and AUC values in animal models.
- Off-Target Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding.
- Blinded Studies: Minimize bias in data collection by randomizing treatment groups and blinding analysts to sample identities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
